1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide
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Overview
Description
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include heating under reflux in solvents like pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(6-ethoxy-1H-benzimidazol-2-yl)ethanol: Another benzimidazole derivative with similar pharmacological properties.
Pyrimido[1,2-a]benzimidazoles: A class of compounds with a similar core structure and diverse biological activities.
Uniqueness
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of a benzimidazole core with an ethoxy group and a sulfanyl group makes it distinct from other similar compounds .
Properties
IUPAC Name |
1-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S.BrH/c1-5-19-10-6-7-11-12(8-10)17-14(16-11)20-9-13(18)15(2,3)4;/h6-8H,5,9H2,1-4H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKQDPDAEIXKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C(C)(C)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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